5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a diverse array of functional groups, including an oxazole ring, furan ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the furan and phenyl groups through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the phenyl groups, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, especially at the phenyl rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) and chlorination agents such as thionyl chloride (SOCl2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the oxazole ring can yield dihydrooxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique structural properties make it suitable for applications in polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **5-(4-METHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,2-OXAZOLE-3-CARBOXAMIDE
- **5-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,2-OXAZOLE-3-CARBOXAMIDE
- **5-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,2-OXAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 5-(4-ETHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H28N2O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H28N2O4/c1-4-31-23-13-11-22(12-14-23)26-16-25(28-33-26)27(30)29(18-24-6-5-15-32-24)17-20-7-9-21(10-8-20)19(2)3/h5-16,19H,4,17-18H2,1-3H3 |
InChI Key |
CBVGUAQIUGQTQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)C(C)C)CC4=CC=CO4 |
Origin of Product |
United States |
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